
2-Hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the molecular formula C6H8O7. It is a natural preservative and is also used to add an acidic or sour taste to foods and beverages. 1,3,5-triazine-2,4,6-triamine, also known as melamine, is an organic compound with the formula C3H6N6. It is widely used in the production of plastics, adhesives, countertops, dishware, and whiteboards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid: can be synthesized through the fermentation of carbohydrates by Aspergillus niger or Candida yeast. The industrial production involves the fermentation of molasses or other sugar solutions by these microorganisms under controlled conditions of pH, temperature, and aeration .
1,3,5-triazine-2,4,6-triamine: is synthesized from urea. The process involves heating urea to about 200°C, which leads to the formation of melamine and ammonia. The reaction is carried out in the presence of a catalyst to increase the yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid and acetone.
Reduction: It can be reduced to form isocitric acid.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can be dehydrated to form aconitic acid.
1,3,5-triazine-2,4,6-triamine: undergoes:
Condensation: It can react with formaldehyde to form melamine-formaldehyde resins.
Hydrolysis: It can be hydrolyzed to form cyanuric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Condensation: Formaldehyde is commonly used in the presence of an acid or base catalyst.
Major Products
Oxidation of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Oxaloacetic acid, acetone.
Reduction of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Isocitric acid.
Esterification of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Various esters.
Condensation of 1,3,5-triazine-2,4,6-triamine: Melamine-formaldehyde resins.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropane-1,2,3-tricarboxylic acid: is extensively used in:
Chemistry: As a buffer and chelating agent.
Biology: In the citric acid cycle (Krebs cycle) for energy production.
Medicine: As an anticoagulant in blood transfusions.
Industry: In cleaning products, cosmetics, and food preservation.
1,3,5-triazine-2,4,6-triamine: is used in:
Chemistry: As a starting material for the synthesis of other chemicals.
Biology: In the study of protein interactions.
Medicine: In the production of pharmaceuticals.
Industry: In the manufacture of plastics, adhesives, and laminates.
Wirkmechanismus
2-Hydroxypropane-1,2,3-tricarboxylic acid: acts as a chelating agent, binding to metal ions and making them soluble. It also plays a crucial role in the citric acid cycle, where it is involved in the production of energy through the oxidation of acetyl-CoA .
1,3,5-triazine-2,4,6-triamine: acts as a cross-linking agent in the formation of melamine-formaldehyde resins. It forms strong covalent bonds with formaldehyde, resulting in a durable and heat-resistant polymer.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropane-1,2,3-tricarboxylic acid: is similar to other tricarboxylic acids like isocitric acid and aconitic acid. its role in the citric acid cycle and its widespread use in the food industry make it unique.
1,3,5-triazine-2,4,6-triamine: is similar to other triazine compounds like cyanuric acid and ammeline. Its ability to form strong polymers with formaldehyde distinguishes it from other triazines.
Eigenschaften
CAS-Nummer |
667934-28-3 |
|---|---|
Molekularformel |
C15H22N6O14 |
Molekulargewicht |
510.37 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C6H8O7.C3H6N6/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;4-1-7-2(5)9-3(6)8-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
InChI-Schlüssel |
BIEDPEJSUDDFTN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
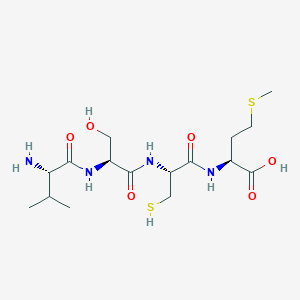
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
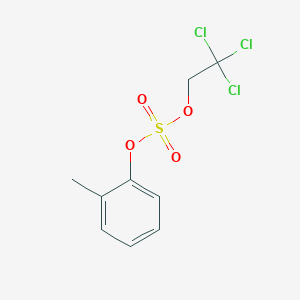
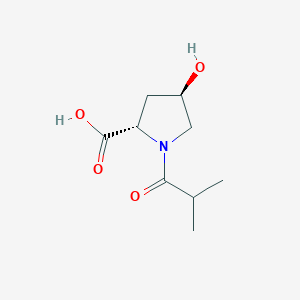
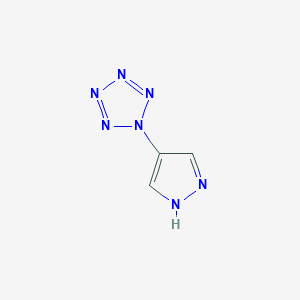

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
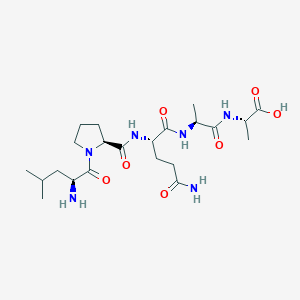

![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
